![molecular formula C18H18ClF3N4O B2727676 1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone oxime CAS No. 339103-95-6](/img/structure/B2727676.png)
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone oxime is a useful research compound. Its molecular formula is C18H18ClF3N4O and its molecular weight is 398.81. The purity is usually 95%.
BenchChem offers high-quality 1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Anticancer Applications
A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, closely related to the chemical structure , were synthesized and investigated for their potential anticancer activities against breast cancer cells. Compounds with specific substitutions demonstrated promising antiproliferative agents, comparing favorably with cisplatin, a known effective anticancer drug (L. Yurttaş, Ş. Demirayak, S. Ilgın, & Ö. Atlı, 2014).
Antiviral Activity
The compound's related derivatives also show potential in antiviral applications. For instance, derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine demonstrated cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, indicating their utility in combating viral infections (F. Attaby, A. Elghandour, M. A. Ali, & Yasser M. Ibrahem, 2006).
Inhibitors of Soluble Epoxide Hydrolase
Research into 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase identified compounds with potent inhibitory activity. These findings have implications for studying diseases and conditions where soluble epoxide hydrolase plays a role, showcasing the compound's relevance in therapeutic research (R. Thalji, J. McAtee, S. Belyanskaya, et al., 2013).
Non-Opiate Antinociceptive Agents
A series of oxazolo[5,4-b]pyridin-2(1H)-ones, which share structural similarities with the compound , were tested for safety and analgesic efficacy. These compounds were found to have significant analgesic activity, highlighting their potential as non-opiate antinociceptive agents in pain management (M. Viaud, P. Jamoneau, C. Flouzat, et al., 1995).
Synthesis and Pharmacological Evaluation
The compound and its derivatives were evaluated for pharmacological activities, including antimicrobial and antifungal effects. For example, chalcones containing piperazine or 2,5-dichlorothiophene moiety synthesized from related compounds were evaluated for antimicrobial activity, showing potential against Gram-positive bacteria and Candida albicans (V. Tomar, G. Bhattacharjee, Kamaluddin, & Ashok Kumar, 2007).
properties
IUPAC Name |
(NE)-N-[1-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O/c1-12(24-27)13-2-4-15(5-3-13)25-6-8-26(9-7-25)17-16(19)10-14(11-23-17)18(20,21)22/h2-5,10-11,27H,6-9H2,1H3/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAECMPBTDNTNHK-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone oxime |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.